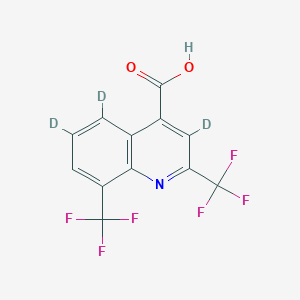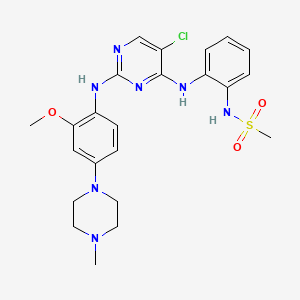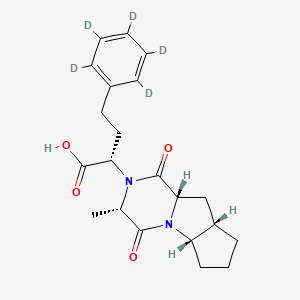
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is a synthetic phospholipid used in various scientific research applications. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in studies involving lipid bilayers and liposomes. This compound is particularly valuable in the study of membrane dynamics and interactions due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is synthesized through a multi-step process. The synthesis typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by deuteration. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization from ethyl acetate and acetone .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often replacing column chromatography with more economical purification methods . The final product is typically obtained with high purity, suitable for various research applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the formation of lysophospholipids and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases such as phospholipase A2.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophospholipids and free fatty acids.
Substitution: Phosphatidyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and organelles.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery. It enhances the stability and bioavailability of therapeutic agents.
Industry: Applied in the food and pharmaceutical industries as an emulsifier and stabilizer.
Mecanismo De Acción
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 exerts its effects primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and stability . It also facilitates the transport of nanoparticles across biological membranes, enhancing drug delivery and targeting specific tissues .
Comparación Con Compuestos Similares
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is compared with other similar phospholipids, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling for detailed studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Another phospholipid used in membrane studies, but with different head group properties.
1,2-Ditetradecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with variations in the fatty acid chains.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for advanced analytical techniques.
Propiedades
Fórmula molecular |
C36H72NO8P |
|---|---|
Peso molecular |
736.3 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2 |
Clave InChI |
CITHEXJVPOWHKC-VKWBAALGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




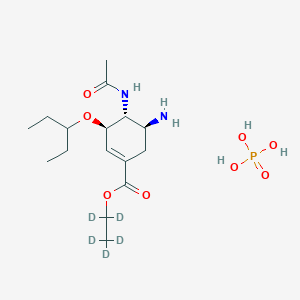
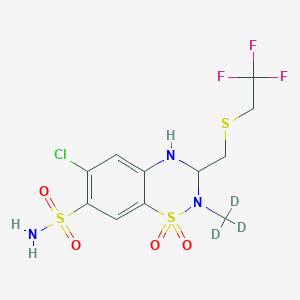

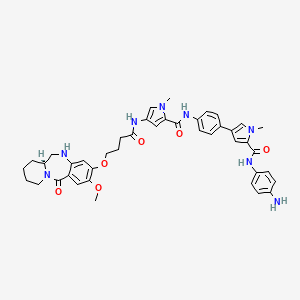
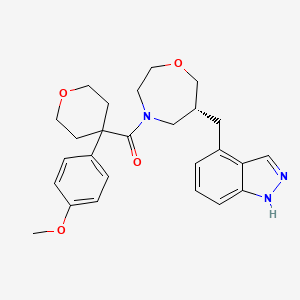


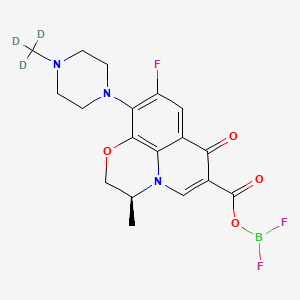
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
